

BMS-986458: A Novel BCL6 Degrader Reverses Rituximab Resistance in Preclinical Lymphoma Models

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A new investigational agent, BMS-986458, has demonstrated significant efficacy in preclinical models of rituximab-resistant non-Hodgkin lymphoma (NHL). By degrading B-cell lymphoma 6 (BCL6), a key protein implicated in lymphoma cell survival and proliferation, BMS-986458 upregulates CD20 expression on the surface of lymphoma cells, thereby restoring sensitivity to rituximab, a cornerstone of NHL therapy.

This guide provides a comprehensive comparison of the efficacy of BMS-986458 alone and in combination with anti-CD20 antibodies in rituximab-resistant models, supported by available preclinical data. It is intended for researchers, scientists, and drug development professionals interested in emerging therapies for relapsed and refractory lymphomas.

Mechanism of Action: Restoring a Lost Target

Rituximab resistance is a significant clinical challenge, often associated with the downregulation of its target, the CD20 antigen, on the surface of malignant B-cells. BMS-986458 is a first-in-class, orally bioavailable, bifunctional cereblon-dependent ligand-directed degrader (LDD) of BCL6.[1][2] BCL6 acts as a transcriptional repressor, and its degradation by BMS-986458 leads to the modulation of a regulon associated with cell-cycle checkpoints, anti-proliferative signaling, and, crucially, the interferon response pathway.[1][2] A key component of this regulon is the repression of the MS4A1 gene, which encodes the CD20 protein. By degrading BCL6, BMS-986458 effectively removes this repression, leading to a significant increase in CD20 transcription and surface expression.[1][2]

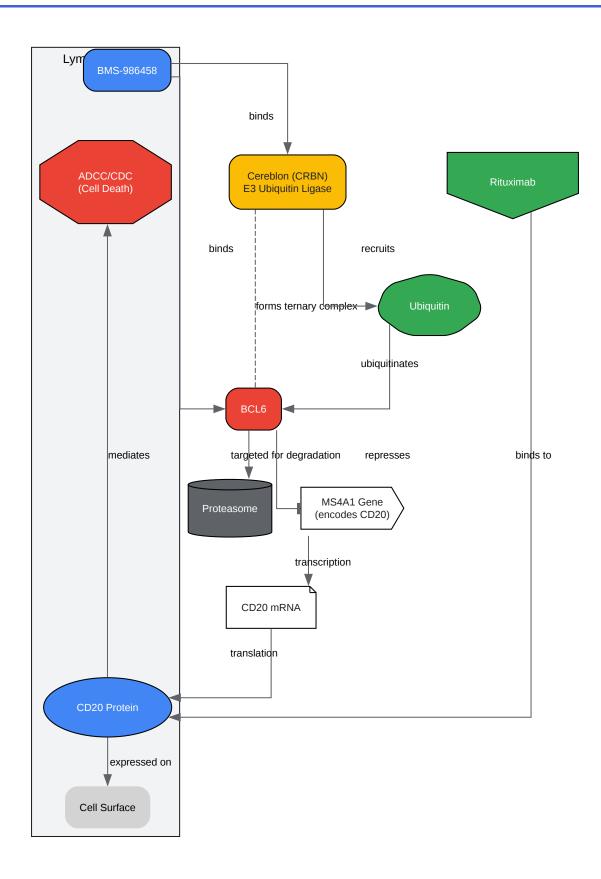






This mechanism directly addresses a primary driver of rituximab resistance. Preclinical studies have shown that treatment with BMS-986458 can lead to up to a 20-fold increase in CD20 surface expression on diffuse large B-cell lymphoma (DLBCL) cell lines within 72 hours.[1][2] This restoration of CD20 levels is hypothesized to re-sensitize resistant lymphoma cells to the therapeutic effects of rituximab, including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).





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Caption: Mechanism of BMS-986458 in overcoming rituximab resistance.



Preclinical Efficacy in Rituximab-Resistant Models

The synergistic anti-tumor effect of BMS-986458 and anti-CD20 agents has been demonstrated in various preclinical models, including in vitro cell lines, in vivo cell line-derived xenografts (CDX), and patient-derived xenografts (PDX) from relapsed/refractory DLBCL.

In Vitro Studies

BMS-986458 has shown broad anti-tumor effects in a large panel of BCL6-expressing NHL cell lines, with activity observed in 80% of the lines tested.[1][2] The key finding relevant to rituximab resistance is the substantial upregulation of CD20 expression following treatment with BMS-986458.

Cell Line Type	Treatment	Duration	Result
Diffuse Large B-cell Lymphoma (DLBCL)	BMS-986458	72 hours	Up to 20-fold increase in CD20 surface expression[1][2]

In Vivo Studies

The combination of oral BMS-986458 with an anti-CD20 agent has demonstrated profound anti-tumor activity in in vivo models of relapsed/refractory DLBCL.

Model Type	Treatment	Outcome
Cell Line-Derived Xenograft (CDX)	BMS-986458 (oral, once daily)	Deep and sustained BCL6 degradation, leading to tumor regression and a significant survival benefit[1][2]
Patient-Derived Xenograft (PDX) of R/R DLBCL	BMS-986458 + Anti-CD20 Agent	Tumor regression and a high percentage of tumor-free animals (<70%) without associated body weight loss[1] [2]



These in vivo studies confirm that the cell-intrinsic anti-tumor activity of BCL6 degradation by BMS-986458 is significantly enhanced when combined with an anti-CD20 antibody, leading to durable responses.

Clinical Development

BMS-986458 is currently being evaluated in a Phase 1/2 clinical trial (NCT06090539) as a single agent and in combination with anti-lymphoma agents, including rituximab, in participants with relapsed/refractory non-Hodgkin lymphomas. Preliminary results from the monotherapy arm in heavily pre-treated NHL patients have shown promising efficacy.

Patient Population	Treatment	Overall Response Rate (ORR)	Complete Response Rate (CRR)
Heavily Pre-treated NHL	BMS-986458 Monotherapy	65%	21%
- Diffuse Large B-cell Lymphoma (DLBCL)	BMS-986458 Monotherapy	54%	7%
- Follicular Lymphoma (FL)	BMS-986458 Monotherapy	80%	40%

While data for the combination with rituximab from this trial is not yet fully available, the strong preclinical rationale and promising monotherapy results support the continued investigation of this combination.

Experimental Protocols

Detailed experimental protocols from the primary research are not yet publicly available. However, based on standard methodologies in the field, the following outlines the likely approaches used in the preclinical evaluation of BMS-986458.

In Vitro CD20 Upregulation Assay

 Cell Culture: DLBCL cell lines, including models known to have low or negative CD20 expression, would be cultured in appropriate media.

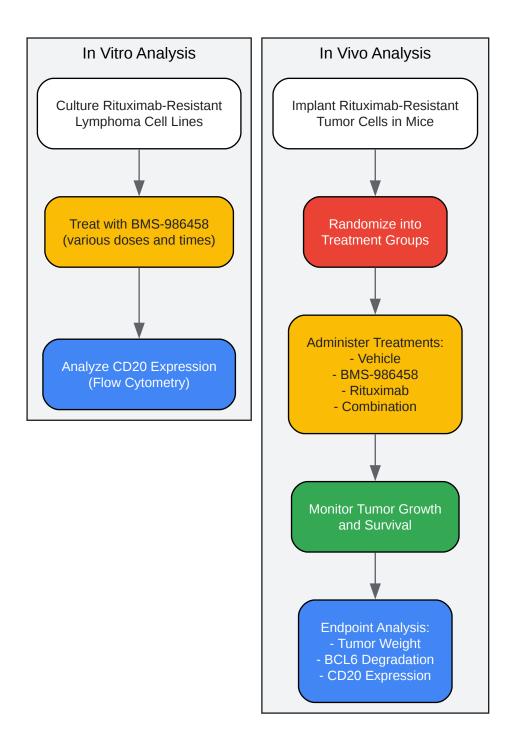


- Treatment: Cells would be treated with a dose range of BMS-986458 or vehicle control for various time points (e.g., 24, 48, 72 hours).
- Flow Cytometry: Following treatment, cells would be stained with a fluorescently labeled anti-CD20 antibody and analyzed by flow cytometry to quantify the percentage of CD20-positive cells and the mean fluorescence intensity, which correlates with the level of CD20 expression.

In Vivo Xenograft Model of Rituximab-Resistant Lymphoma

- Model Establishment: Rituximab-resistant lymphoma cell lines would be subcutaneously or intravenously injected into immunocompromised mice. Tumor growth would be monitored until tumors reach a specified size.
- Treatment Groups: Mice would be randomized into several treatment groups: vehicle control, BMS-986458 alone, rituximab alone, and the combination of BMS-986458 and rituximab.
- Dosing: BMS-986458 would be administered orally, likely on a daily schedule. Rituximab would be administered intravenously or intraperitoneally, typically on a weekly schedule.
- Efficacy Endpoints: Tumor volume would be measured regularly. At the end of the study, tumors would be excised and weighed. Survival would also be monitored as a primary endpoint.
- Pharmacodynamic Analysis: Tumor and blood samples would be collected to assess BCL6 degradation and CD20 expression levels by methods such as Western blot, immunohistochemistry, or flow cytometry.





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Caption: Preclinical experimental workflow for evaluating BMS-986458.

Alternative Approaches and Competitive Landscape

The landscape of therapies for rituximab-resistant NHL is evolving. Other approaches include:



- Next-generation anti-CD20 monoclonal antibodies: Obinutuzumab has shown efficacy in rituximab-refractory indolent NHL.
- Antibody-drug conjugates: Polatuzumab vedotin, targeting CD79b, is approved in combination with bendamustine and rituximab for relapsed/refractory DLBCL.
- Bispecific antibodies: Mosunetuzumab and glofitamab, which engage both CD20 on B-cells and CD3 on T-cells, have shown high response rates in heavily pretreated follicular lymphoma and DLBCL.
- CAR T-cell therapy: Axicabtagene ciloleucel, tisagenlecleucel, and lisocabtagene maraleucel are approved for relapsed/refractory large B-cell lymphomas.
- Other BCL6 inhibitors/degraders: Several other small molecule inhibitors and degraders of BCL6 are in earlier stages of development.

BMS-986458's unique mechanism of re-sensitizing tumors to rituximab offers a potentially complementary approach to these existing and emerging therapies. Its oral bioavailability is also a significant potential advantage.

Conclusion

BMS-986458 represents a promising novel strategy for the treatment of rituximab-resistant non-Hodgkin lymphoma. By degrading BCL6 and subsequently upregulating CD20 expression, it has the potential to restore the efficacy of a widely used and effective anti-lymphoma agent. The strong preclinical data demonstrating synergy with anti-CD20 antibodies, coupled with encouraging early clinical activity as a monotherapy, provides a solid foundation for its continued development in combination regimens for patients with relapsed and refractory disease. Further clinical data will be crucial to fully define the role of this innovative therapeutic approach in the management of NHL.

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